3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a compound derived from chitin . It’s used in the Diels–Alder (DA) reaction of biomass-derived furans, an emerging technology for the preparation of new molecular entities and “drop-in” commodity chemicals .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder/aromatization cascade reaction with chitin-based furans . The process involves the conversion of chitin-based 3-acetamido-furfural (3A5F) into an array of di- and tri-substituted anilides . The addition of acetic anhydride expands the dienophile scope and improves yields .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The 3-acetamido group plays a crucial role in promoting the kinetics of the DA reaction .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily the Diels–Alder reactions . The 3-acetamido group promotes a remarkable increase in the kinetics of the DA reaction, allowing for the preparation of 7-oxanorbornenes (7-ONBs) at 50 °C .Scientific Research Applications
Antiprion Agents
Benzamide derivatives, including those with complex structural features such as pyrrolidinyl or piperidinyl groups, have been synthesized and evaluated for their potential as antiprion agents. These compounds exhibit binding affinity for human PrP(C) and inhibit its conversion into PrP(Sc), the pathogenic form of the prion protein associated with prion diseases. Such derivatives are considered attractive lead compounds for developing therapeutic agents against prion diseases (Fiorino et al., 2012).
Antimicrobial Activities
Benzamide derivatives have also been synthesized with the intention of evaluating their antimicrobial properties. For example, thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been explored for their potential as antimicrobial agents. Some of these synthesized compounds exhibited promising activities, highlighting the relevance of benzamide derivatives in the search for new antimicrobial agents (Gouda et al., 2010).
Heterocyclic Synthesis
Benzamide derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds, including nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives. These synthetic pathways are significant for developing novel compounds with potential applications in medicinal chemistry and drug discovery (Hussein et al., 2009).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, synthesized from benzamide derivatives, have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of benzamide derivatives in the development of new insecticidal agents (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-acetamido-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-15-4-2-3-14(11-15)17(23)19-7-9-21-8-5-13-6-10-25-16(13)18(21)24/h2-6,8,10-11H,7,9H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOOECATZTTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.